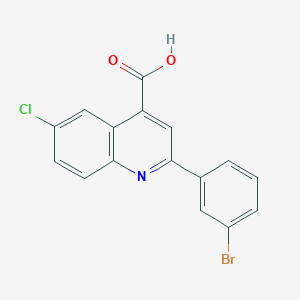

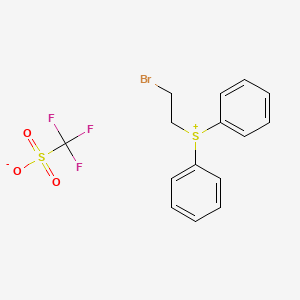

3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Total Synthesis of Biologically Active Benzophenone Derivatives

The synthesis of complex benzophenone derivatives has been a subject of interest due to their biological activities. A notable achievement in this area is the first-time synthesis of a natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . This synthesis highlights the potential for creating biologically active compounds through meticulous synthetic strategies.

Analytical Determination in Commercial Products

Benzophenone-3 (BENZO), a common ingredient in sunscreen preparations, has been analyzed using new electroanalytical procedures. These procedures utilize cyclic and square-wave voltammetry with boron-doped diamond electrodes. The reduction of BENZO in Britton-Robinson buffer using this electrode type results in an irreversible peak, which has been successfully applied to the analysis of BENZO in commercial pharmaceutical preparations .

Synthesis and Characterization of Benzophenone Intermediates

The synthesis of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone, a key intermediate for preparing norathyriol, has been achieved from trimethoxybenzene through a two-step process. The first step involves methylation under specific conditions, yielding a 95% yield, followed by a Friedel-Crafts reaction with 2-bromo-4,5-dimethoxy benzoic acid. The final product's structure was confirmed by various spectroscopic methods, indicating the precision and reliability of the synthetic approach .

Metabolite Analysis in Human Urine

The study of the urinary excretion pattern of Benzophenone-3 (BZ-3) and its metabolite 2,4-Dihydroxybenzophenone (DHB) in human urine has been conducted using solid-phase extraction and reverse-phase high-performance liquid chromatography (HPLC). This method proved to be sensitive, accurate, and reproducible, suitable for handling a large number of samples. The excretion pattern varied among individuals, suggesting potential differences in enzyme activity or genetic polymorphism .

Generation and Interception of Isobenzofurans

The generation of isobenzofurans from 2-(α-bromoalkyl)benzophenones has been explored, with 2-(bromomethyl)benzophenone being converted into naphthalene derivatives through a mechanism involving the displacement of bromide by a neighbouring carbonyl group. The resulting isobenzofuran undergoes cycloaddition and subsequent aromatization. This study provides insight into the reactivity of benzophenone derivatives and their potential transformations .

Wissenschaftliche Forschungsanwendungen

UV Absorption and Stability

1. UV Absorber in Cosmetics and Industrial Products Benzophenone derivatives, including 3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone, are widely recognized for their ability to absorb and dissipate ultraviolet (UV) light, making them valuable as UV stabilizers in various industrial products, cosmetics, and sunscreen agents. This property helps in protecting human skin and various products from UV irradiation, ensuring longevity and safety (Okereke et al., 1995).

Environmental Impact and Ecotoxicology

2. Environmental Persistence and Ecotoxicological Concerns The widespread use of benzophenone derivatives has led to their frequent detection in surface waters, sediments, and biota, raising concerns about their potential environmental impact and ecotoxicology. Studies indicate that these compounds can have endocrine-disrupting effects on aquatic organisms, including alterations in sex hormone levels and reproductive functions (Kim et al., 2014).

Bioavailability and Pharmacokinetics

3. Bioavailability and Disposition in Organisms Research has demonstrated that benzophenone derivatives can be readily absorbed through the skin and other routes, leading to their presence in various tissues and bodily fluids. Studies focusing on the bioavailability and disposition of these compounds in organisms have provided valuable insights into their metabolism, tissue distribution, and excretion patterns, which are crucial for understanding their potential effects on human health and the environment (Okereke et al., 1994).

Eigenschaften

IUPAC Name |

(3-bromophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O/c1-21-9-11-22(12-10-21)14-16-5-2-3-8-18(16)19(23)15-6-4-7-17(20)13-15/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPQDFWWTJXLJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643870 |

Source

|

| Record name | (3-Bromophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Bromo-2-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898783-01-2 |

Source

|

| Record name | (3-Bromophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1292864.png)

![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)